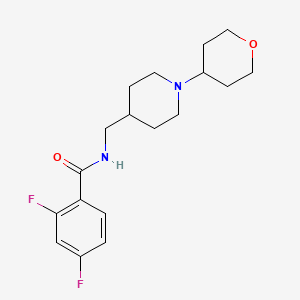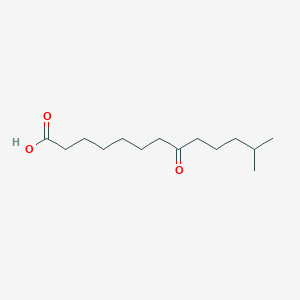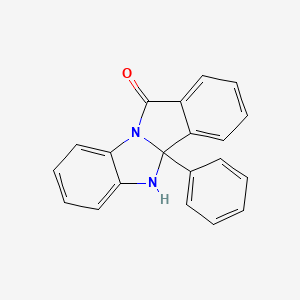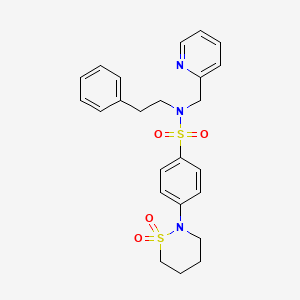![molecular formula C24H26N4OS B2543192 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-45-8](/img/structure/B2543192.png)
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole and triazole derivatives has been a subject of interest due to their potential biological activities. In the context of the compound "5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol," we can draw parallels from the synthesis methods of related compounds. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved the preparation of compounds whose structures were confirmed by analytical and spectral data . Similarly, the synthesis of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiazoles was carried out and evaluated for their inhibitory activity, indicating a methodological approach that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole and triazole derivatives is crucial for their biological activity. The analytical and spectral data confirm the structures and purity of the synthesized compounds . The molecular structure of the compound "5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" would likely be elucidated using similar techniques, such as NMR, IR, and mass spectroscopy, to ensure the correct formation of the desired product.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole and triazole derivatives often include the formation of key intermediates and the use of coupling reactions. For example, the preparation of 4-((5-((1 H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives involved a coupling reaction . This suggests that the synthesis of our target compound may also involve similar coupling reactions to introduce the benzylpiperidin and p-tolyl groups to the thiazolo[3,2-b][1,2,4]triazol backbone.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and triazole derivatives are influenced by their molecular structure. While the specific properties of "5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" are not detailed in the provided papers, we can infer from related compounds that these properties would include solubility, melting point, and stability. The purity and stability of such compounds are typically confirmed through spectral data, as seen in the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones .
Relevant Case Studies
Although no direct case studies on the compound "5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" are provided, the papers offer insights into the biological evaluation of similar compounds. For instance, the 4-chloro and 6-bromo analogues of the synthesized thiazolidones showed activity as CNS depressants, muscle relaxants, and anticonvulsants . Additionally, the evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiazoles as kinase inhibitors provides a precedent for the potential pharmacological applications of the compound . These studies highlight the importance of biological evaluation following the synthesis of new compounds.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activities
Compounds related to "5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their anti-inflammatory activities. For example, Tozkoparan et al. (2001) synthesized new compounds having structures related to thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, and evaluated their anti-inflammatory activity and ulcerogenic potential in mice. A specific compound exhibited higher anti-inflammatory activity compared to analog derivatives and a reference drug, Indometacin, without causing any stomach reactions, suggesting a safer profile for gastrointestinal effects (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001).
Antimicrobial and Antifungal Activities
Derivatives of the compound have been investigated for their potential antimicrobial and antifungal activities. M. Taha (2008) reported on the synthesis of triazolo and thiadiazole derivatives bearing the thiazolo moiety, which were tested against a variety of microorganisms. Some newly synthesized compounds showed significant antibacterial and antifungal activity, highlighting their potential as leads for developing new antimicrobial agents (Taha, 2008).
Anticancer Potential
Research into the anticancer potential of related compounds has also been conducted. Kang-chien Liu et al. (1993) synthesized naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones as potential anti-HIV agents. Although the compound evaluated was found to be inactive against HIV, this research demonstrates the exploration of these compounds in the context of antiviral and potentially anticancer activities (Liu, Shih, & Lee, 1993).
Antioxidant Activities
Furthermore, compounds with the thiazolo[3,2-b][1,2,4]triazol-6-ol structure have been evaluated for their antioxidant activities. N. F. Tay et al. (2022) synthesized derivatives and assessed their in vitro antimicrobial activity against human pathogenic microorganisms and antioxidant activity. Derivatives with the pyridyl moiety showed high antibacterial activity against Gram-positive bacteria, and compounds with the 4-pyridyl moiety exhibited remarkable antioxidant activity (Tay et al., 2022).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . The compounds showed promising properties, with some inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Propiedades
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-17-7-9-20(10-8-17)21(22-23(29)28-24(30-22)25-16-26-28)27-13-11-19(12-14-27)15-18-5-3-2-4-6-18/h2-10,16,19,21,29H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAABWUEQPUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)



![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)


![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)
